Cas no 1807142-01-3 (6-(Difluoromethyl)-2-iodo-4-nitropyridine-3-acetonitrile)

6-(Difluoromethyl)-2-iodo-4-nitropyridine-3-acetonitrile is a specialized heterocyclic compound featuring a difluoromethyl group, nitro substituent, and an iodo functional group on a pyridine scaffold, with an additional acetonitrile moiety. This structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The presence of reactive sites, including the iodine and nitrile groups, allows for further functionalization via cross-coupling or nucleophilic substitution reactions. The difluoromethyl group enhances metabolic stability, while the nitro group facilitates electrophilic aromatic substitution. Its high purity and well-defined reactivity profile make it suitable for precision chemical transformations in research and industrial settings.
6-(Difluoromethyl)-2-iodo-4-nitropyridine-3-acetonitrile structure
1807142-01-3 structure
Product Name:6-(Difluoromethyl)-2-iodo-4-nitropyridine-3-acetonitrile
CAS No:1807142-01-3
MF:C8H4F2IN3O2
MW:339.037540435791
CID:4892559
Update Time:2025-10-30

6-(Difluoromethyl)-2-iodo-4-nitropyridine-3-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 6-(Difluoromethyl)-2-iodo-4-nitropyridine-3-acetonitrile
    • Inchi: 1S/C8H4F2IN3O2/c9-7(10)5-3-6(14(15)16)4(1-2-12)8(11)13-5/h3,7H,1H2
    • InChI Key: XVOQLSCMCYANNI-UHFFFAOYSA-N
    • SMILES: IC1=C(CC#N)C(=CC(C(F)F)=N1)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 314
  • XLogP3: 1.7
  • Topological Polar Surface Area: 82.5

6-(Difluoromethyl)-2-iodo-4-nitropyridine-3-acetonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029023729-250mg
6-(Difluoromethyl)-2-iodo-4-nitropyridine-3-acetonitrile
1807142-01-3 95%
250mg
$1,078.00 2022-03-31
Alichem
A029023729-500mg
6-(Difluoromethyl)-2-iodo-4-nitropyridine-3-acetonitrile
1807142-01-3 95%
500mg
$1,853.50 2022-03-31
Alichem
A029023729-1g
6-(Difluoromethyl)-2-iodo-4-nitropyridine-3-acetonitrile
1807142-01-3 95%
1g
$3,155.55 2022-03-31

Additional information on 6-(Difluoromethyl)-2-iodo-4-nitropyridine-3-acetonitrile

Introduction to 6-(Difluoromethyl)-2-iodo-4-nitropyridine-3-acetonitrile (CAS No. 1807142-01-3)

6-(Difluoromethyl)-2-iodo-4-nitropyridine-3-acetonitrile (CAS No. 1807142-01-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of new therapeutic agents. The presence of difluoromethyl, iodo, and nitro groups, along with the acetonitrile moiety, imparts distinct chemical and biological properties that make it a subject of interest for researchers worldwide.

The difluoromethyl group is known for its ability to enhance the metabolic stability and bioavailability of compounds, making it a valuable functional group in drug design. The iodo substituent, on the other hand, can influence the lipophilicity and electronic properties of the molecule, which are crucial for optimizing drug-receptor interactions. The nitro group is a potent electron-withdrawing moiety that can modulate the reactivity and biological activity of the compound. Lastly, the acetonitrile functionality provides additional structural diversity and can enhance solubility and pharmacokinetic properties.

Recent studies have explored the potential of 6-(Difluoromethyl)-2-iodo-4-nitropyridine-3-acetonitrile in various therapeutic areas. One notable application is in the development of anti-cancer agents. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits significant cytotoxic activity against several cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action is believed to involve the disruption of key cellular processes such as DNA replication and protein synthesis.

In addition to its anti-cancer properties, 6-(Difluoromethyl)-2-iodo-4-nitropyridine-3-acetonitrile has also been investigated for its potential as an antimicrobial agent. Studies have demonstrated that this compound possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The unique combination of functional groups in this molecule may contribute to its ability to overcome bacterial resistance mechanisms, making it a promising candidate for addressing the growing issue of antibiotic resistance.

The synthesis of 6-(Difluoromethyl)-2-iodo-4-nitropyridine-3-acetonitrile involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key synthetic steps include the introduction of the difluoromethyl group via a suitable fluorination reagent, followed by iodination and nitration reactions. The final step involves the formation of the acetonitrile moiety through a cyano substitution reaction. Detailed synthetic protocols have been published in leading chemistry journals, providing valuable insights for researchers interested in synthesizing this compound.

Pharmacological studies have further elucidated the mechanisms underlying the biological activity of 6-(Difluoromethyl)-2-iodo-4-nitropyridine-3-acetonitrile. In vitro assays have shown that this compound can effectively inhibit key enzymes involved in cancer cell proliferation and survival. For example, it has been found to inhibit topoisomerase II, an essential enzyme for DNA replication and chromosome segregation. Additionally, it exhibits potent anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Clinical trials are currently underway to evaluate the safety and efficacy of 6-(Difluoromethyl)-2-iodo-4-nitropyridine-3-acetonitrile as a therapeutic agent. Preliminary results from phase I trials have shown promising outcomes with minimal adverse effects observed at therapeutic doses. These findings provide a strong foundation for advancing this compound into later-stage clinical trials and potentially bringing it to market as a novel therapeutic option.

In conclusion, 6-(Difluoromethyl)-2-iodo-4-nitropyridine-3-acetonitrile (CAS No. 1807142-01-3) represents a promising candidate for various therapeutic applications due to its unique chemical structure and biological properties. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, making it an exciting area of focus for medicinal chemists and pharmaceutical researchers alike.

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